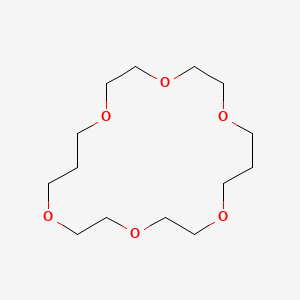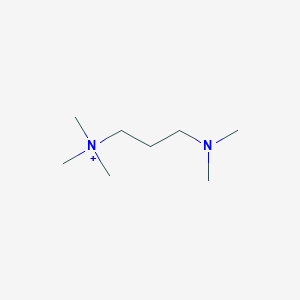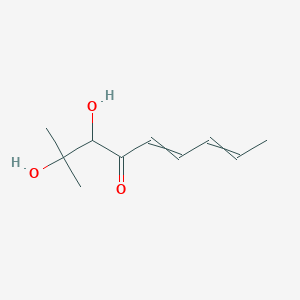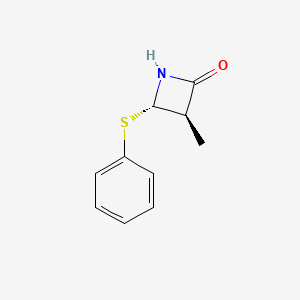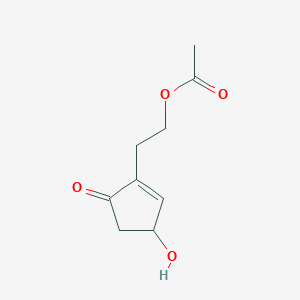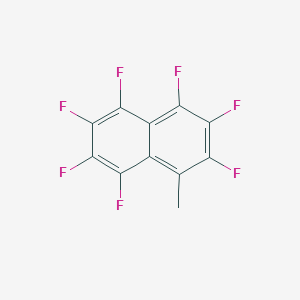
1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene is a fluorinated aromatic compound with the molecular formula C11H3F7. This compound is characterized by the presence of seven fluorine atoms and one methyl group attached to a naphthalene ring. The extensive fluorination imparts unique chemical and physical properties, making it a subject of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene can be synthesized through various methods, including the fluorination of 8-methylnaphthalene using elemental fluorine or other fluorinating agents. One common method involves the use of cobalt trifluoride (CoF3) as a fluorinating agent under controlled conditions. The reaction typically occurs at elevated temperatures and may require a solvent such as dichloromethane to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is carefully monitored to ensure safety and efficiency, with the final product being purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation Reactions: It can be oxidized to form corresponding naphthoquinones under specific conditions.
Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of fluorinated naphthyl ethers or amines.
Oxidation: Formation of heptafluoronaphthoquinones.
Reduction: Formation of partially fluorinated naphthalenes.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene involves its interaction with various molecular targets. The extensive fluorination enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The compound can modulate enzyme activity and receptor binding through its electron-withdrawing fluorine atoms, affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6,7-Heptafluoronaphthalene: Lacks the methyl group, making it less lipophilic.
1,2,3,4,5,6,7,8-Octafluoronaphthalene: Fully fluorinated, with different reactivity and physical properties.
2,3,4,5,6,7,8-Heptafluoro-1-naphthol: Contains a hydroxyl group, leading to different chemical behavior.
Uniqueness
1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene is unique due to the presence of both a methyl group and extensive fluorination. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
52158-44-8 |
|---|---|
Fórmula molecular |
C11H3F7 |
Peso molecular |
268.13 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7-heptafluoro-8-methylnaphthalene |
InChI |
InChI=1S/C11H3F7/c1-2-3-4(7(14)9(16)5(2)12)8(15)11(18)10(17)6(3)13/h1H3 |
Clave InChI |
SLSZQKXDLLBENO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C(=C1F)F)F)C(=C(C(=C2F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)
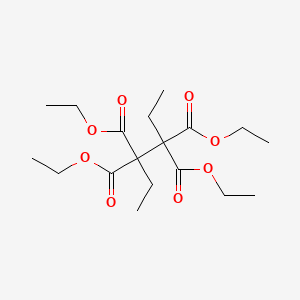

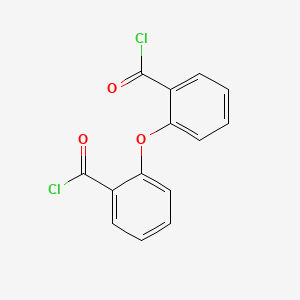
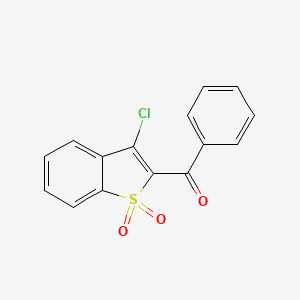

![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)

